Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a piperidine derivative with a cyanopyridine group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanopyridine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a cyanopyridine group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-4-7-17(8-5-12)13-9-11(10-15)3-6-16-13/h3,6,9,12H,2,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJZMCYSMAKQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594606 |
Source
|
Record name | Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-67-8 |
Source
|
Record name | Ethyl 1-(4-cyano-2-pyridinyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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